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molecular formula C6H5FIN B146158 2-Fluoro-4-iodoaniline CAS No. 29632-74-4

2-Fluoro-4-iodoaniline

Cat. No. B146158
M. Wt: 237.01 g/mol
InChI Key: CUMTUBVTKOYYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101886B2

Procedure details

2-Fluoroaniline (54 g, 486 mmol) was added to a vigorously stirred solution of sodium bicarbonate (41 g, 486 mmol) in water (250 mL). The suspension was warmed to 60° C. on an oil bath and iodine (123 g, 486 mmol) was added portion-wise. After complete addition, the dark mixture was stirred for an additional 3 h at 60° C. After cooling to rt, methylene chloride (300 mL) was added followed by saturated hydrogensulfite solution (300 mL). The biphasic system was vigorously stirred for an additional 10 min. The mixture was poured into a 2 L separatory funnel and the organic layer was released. The aqueous was further extracted with methylene chloride (3×200 mL) and the combined organics were washed with brine (200 mL) and dried over anhydrous sodium sulfate. After filtration, the solvent was removed to give a black crystalline solid. Hexane (300 mL) was added and the mixture was heated to reflux. The hexane was decanted from a black, insoluble syrup. The product crystallized from the hexane on cooling as fine yellow needles. 65 g (274 mmol) was isolated as a fine yellow solid. Yield: 56%; mp 53° C.; 1H NMR (400 MHz, CDCl3) δ 8.1 (t, J=8 Hz, 1H), 7.4 (d, J=6 Hz, 1H), 7.2 (d, J=6 Hz, 1H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)(O)[O-].[Na+].[I:14]I.S([O-])(O)=O>O.CCCCCC.C(Cl)Cl>[F:1][C:2]1[CH:8]=[C:7]([I:14])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
123 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(O)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the dark mixture was stirred for an additional 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
STIRRING
Type
STIRRING
Details
The biphasic system was vigorously stirred for an additional 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture was poured into a 2 L separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous was further extracted with methylene chloride (3×200 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a black crystalline solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
The hexane was decanted from a black, insoluble syrup
CUSTOM
Type
CUSTOM
Details
The product crystallized from the hexane
TEMPERATURE
Type
TEMPERATURE
Details
on cooling as fine yellow needles
CUSTOM
Type
CUSTOM
Details
65 g (274 mmol) was isolated as a fine yellow solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=C(C=CC(=C1)I)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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